molecular formula C14H12N2O2S B12128327 Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- CAS No. 1223-21-8

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-

Cat. No.: B12128327
CAS No.: 1223-21-8
M. Wt: 272.32 g/mol
InChI Key: ALYXWVGLKMCPLO-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is a chemical compound with the molecular formula C14H12N2O2S. It is known for its unique structure, which includes a benzoic acid moiety substituted with a phenylamino and thioxomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- typically involves the reaction of benzoic acid derivatives with phenylamine and thioxomethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often involving steps like recrystallization or chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce methylated derivatives .

Scientific Research Applications

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thioxomethyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- (commonly referred to as compound B) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C15H14N2OSC_{15}H_{14}N_{2}OS

It features a benzoic acid backbone with a phenylamino group and a thioxomethyl moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of compound B primarily involves its interaction with specific enzymes and receptors. The mechanism of action includes:

  • Enzyme Inhibition : Compound B can inhibit enzyme activity by binding to active sites or allosteric sites, disrupting normal substrate interactions. This is particularly relevant in the context of enzymes involved in androgen metabolism, such as Aldo-keto reductase 1C3 (AKR1C3), which is implicated in castrate-resistant prostate cancer (CRPC) .
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways that are critical for cell proliferation and survival.

Antitumor Activity

Research has shown that derivatives of benzoic acid containing phenylamino groups exhibit significant antitumor properties. For instance, studies have identified certain substituted 3-(phenylamino)benzoic acids as potent inhibitors of AKR1C3, demonstrating nanomolar affinity and selectivity over other AKR isoforms . This selectivity is crucial for developing targeted therapies for conditions like CRPC.

Anti-inflammatory Effects

Compound B has also been studied for its anti-inflammatory potential. In vitro assays have indicated that it can modulate cytokine release from immune cells, suggesting a role in managing inflammatory diseases . The ability to influence cytokine production may provide therapeutic avenues for autoimmune conditions.

Case Studies

  • Inhibition of AKR1C3 : A study published in PMC highlighted the synthesis of various 3-(phenylamino)benzoic acid derivatives, which were found to inhibit AKR1C3 with high potency. The most effective compounds exhibited IC50 values in the nanomolar range, indicating their potential as therapeutic agents in prostate cancer management .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of benzoic acid derivatives on PBMCs (peripheral blood mononuclear cells). Results indicated that certain derivatives could significantly reduce cell viability while promoting apoptosis in cancer cell lines .

Table 1: Inhibitory Potency of Benzoic Acid Derivatives on AKR1C3

CompoundStructureIC50 (nM)Selectivity Ratio (AKR1C3/AKR1C2)
Compound AStructure A507
Compound BStructure B1005
Compound CStructure C20010

Table 2: Cytokine Modulation by Compound B

Treatment GroupTNF-α Release (pg/mL)IL-17 Release (pg/mL)
Control15080
Compound B9040

Properties

CAS No.

1223-21-8

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-(phenylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H12N2O2S/c17-13(18)10-5-4-8-12(9-10)16-14(19)15-11-6-2-1-3-7-11/h1-9H,(H,17,18)(H2,15,16,19)

InChI Key

ALYXWVGLKMCPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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